

# Toxicological profile of Diacetazotol

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## Compound of Interest

Compound Name: *Diacetazotol*

Cat. No.: *B1663434*

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## Toxicological Profile of Diacetolol

Disclaimer: Initial searches for "**Diacetazotol**" did not yield any relevant results, suggesting a potential misspelling. The following information has been compiled for "Diacetolol," the primary active metabolite of the beta-blocker acebutolol, which is the likely intended compound. The publicly available toxicological data for Diacetolol is limited. This document summarizes the available information and provides a general overview of standard toxicological testing methodologies.

## Introduction

Diacetolol is the main and pharmacologically active metabolite of acebutolol, a cardioselective beta-1 adrenergic receptor antagonist.[1][2] It contributes significantly to the therapeutic effects of acebutolol, which is used in the management of hypertension and cardiac arrhythmias.[2] Understanding the toxicological profile of Diacetolol is crucial for assessing its safety margin and potential for adverse effects in clinical use. This guide provides a summary of the known toxicological information and outlines general experimental protocols relevant to its assessment.

## Pharmacokinetics and Metabolism

Diacetolol is formed through the extensive metabolism of acebutolol in the liver.[2] It has a longer elimination half-life (8-13 hours) than the parent drug (3-4 hours), contributing to the prolonged therapeutic action of acebutolol.[2] The primary route of excretion for Diacetolol is through the urine.[2] Studies in rabbits with induced hepatic failure have shown that impaired

liver function can significantly alter the pharmacokinetics of acebutolol and the formation of Diacetolol, suggesting a need for dose adjustments in patients with liver disease.[3]

Table 1: Pharmacokinetic Parameters of Diacetolol

Parameter	Value	Species	Route of Administration	Reference
Elimination Half-Life	8-13 hours	Human	Oral (as Acebutolol)	[2]

## Toxicological Data

Detailed public-domain toxicological studies specifically on Diacetolol are scarce. The available information is primarily derived from general hazard classifications and studies on the parent compound, acebutolol.

Table 2: GHS Hazard Classification for Diacetolol

Hazard Statement	Classification	Source
H302: Harmful if swallowed	Acute toxicity, oral (Category 4)	[4]
H315: Causes skin irritation	Skin corrosion/irritation (Category 2)	[4]
H319: Causes serious eye irritation	Serious eye damage/eye irritation (Category 2A)	[4]
H335: May cause respiratory irritation	Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)	[4]

Source: PubChem CID 50894[4]

## Experimental Protocols

While specific experimental protocols for the toxicological evaluation of Diacetolol are not publicly available, the following sections describe standard methodologies for assessing the types of toxicity indicated by its GHS classification.

**Objective:** To determine the short-term adverse effects of a single oral dose of a substance and to obtain an estimate of its lethal dose (LD50).

**General Protocol (based on OECD Guideline 420: Fixed Dose Procedure):**

- **Animal Species:** Typically rats or mice.
- **Dose Selection:** A sighting study is performed to determine the appropriate starting dose. Fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight) are then used.
- **Administration:** The test substance is administered orally by gavage to a small group of animals (e.g., 5 females).
- **Observation:** Animals are observed for signs of toxicity and mortality for up to 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity.
- **Endpoint:** The test identifies a dose that produces clear signs of toxicity but no mortality. This information is used for hazard classification.

**Objective:** To assess the potential of a substance to cause reversible inflammatory changes to the skin.

**General Protocol (based on OECD Guideline 404: Acute Dermal Irritation/Corrosion):**

- **Animal Species:** Typically albino rabbits.
- **Application:** A small amount of the test substance (0.5 g or 0.5 mL) is applied to a shaved patch of skin on the back of the animal and covered with a gauze patch.
- **Exposure:** The exposure duration is typically 4 hours.
- **Observation:** The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored.

- **Endpoint:** The substance is classified as an irritant based on the severity and duration of the skin reactions.

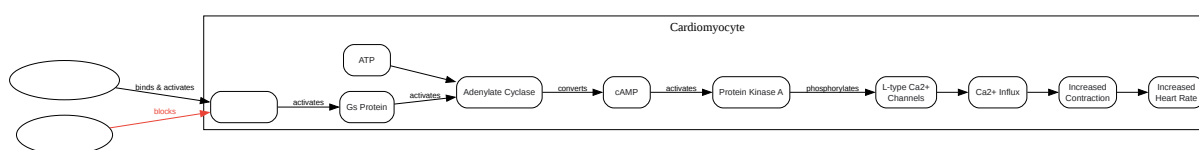
**Objective:** To determine the potential of a substance to cause reversible or irreversible damage to the eye.

**General Protocol** (based on OECD Guideline 405: Acute Eye Irritation/Corrosion):

- **Animal Species:** Typically albino rabbits.
- **Application:** A small amount of the test substance (0.1 mL or 0.1 g) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.
- **Observation:** The eyes are examined at 1, 24, 48, and 72 hours after instillation for effects on the cornea, iris, and conjunctiva.
- **Endpoint:** The substance is classified based on the severity and persistence of the observed eye lesions.

## Signaling Pathways

As a beta-blocker, Diacetolol's primary mechanism of action involves the blockade of beta-1 adrenergic receptors. This prevents the binding of catecholamines (e.g., adrenaline and noradrenaline) to these receptors, thereby reducing their downstream signaling effects, such as increased heart rate and contractility.



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